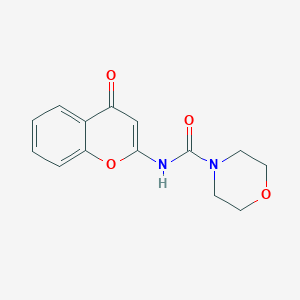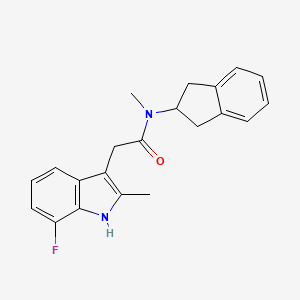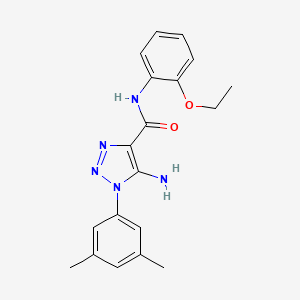
N-(2-methoxyethyl)-2-(pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps including the reaction of precursor molecules with specific reagents to introduce the sulfonamide group. For example, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is confirmed using various spectroscopic techniques. For instance, the structure of synthesized compounds is typically verified based on IR, 1H-NMR, 13C-NMR, and mass spectral data, providing insights into the arrangement of atoms and the presence of functional groups (Hayun et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, demonstrating a range of biological activities. For example, certain tetrahydroisoquinoline derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity, indicating their potential therapeutic applications (G. L. Grunewald et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of sulfonamide compounds are crucial for their pharmaceutical application. These properties are often determined through experimental measurements and contribute to the understanding of the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as their reactivity, stability, and interaction with biological molecules, are central to their function as potential therapeutic agents. Studies on compounds like 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have provided insights into their inhibitory potency and selectivity towards specific enzymes, which is valuable for drug development (G. L. Grunewald et al., 2006).
Applications De Recherche Scientifique
Recent Advances in Sulfonamide-Based Compounds
Sulfonamides represent a significant class of drugs, known for their wide-ranging pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of sulfonamides is attributed to their general formula R-SO2NHR', where the nature of R and R' can vary, leading to a considerable range of hybrid agents. Recent research has focused on designing and developing two-component sulfonamide hybrids, incorporating organic compounds like coumarin, indole, quinoline, isoquinoline, and pyrazole, to name a few. These efforts have led to the synthesis of novel compounds with enhanced biological activities, offering potential new therapies for various diseases (Ghomashi et al., 2022).
Anticancer Applications
One area of significant interest is the development of sulfonamide compounds as anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety, including tetrahydroquinolines and tetrahydroisoquinolines, have shown promising results in inducing oxidative stress and glutathione depletion in cancer cells. Compounds synthesized exhibited cytotoxic effects in micromolar concentrations against leukemia and melanoma cells, suggesting their potential as effective anticancer drugs (Madácsi et al., 2013).
Synthesis and Characterization
The synthesis and characterization of sulfonamide compounds are crucial for understanding their chemical properties and potential applications. Studies on compounds like 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide highlight the methodologies for synthesizing sulfonamide derivatives and provide a foundation for further research into their biological activities (Hayun et al., 2012).
Therapeutic Potential Beyond Anticancer
Beyond their anticancer potential, sulfonamide derivatives have been explored for various therapeutic applications, including antimalarial activities and as PDE4 inhibitors for inflammatory diseases. This broad spectrum of activity underscores the versatility of sulfonamide compounds in drug development and their potential to address multiple health conditions with a single structural framework (Oliveira et al., 2013).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-10-8-20-26(23,24)17-5-4-14-6-9-21(13-16(14)11-17)18(22)15-3-2-7-19-12-15/h2-5,7,11-12,20H,6,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMHQPNBDHHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(CCN(C2)C(=O)C3=CN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

